

Spectroscopic Profile of Diethyl Glutaconate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl glutaconate

Cat. No.: B146653

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **diethyl glutaconate**, a valuable compound in various chemical syntheses. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **diethyl glutaconate**, facilitating easy reference and comparison for researchers.

Table 1: ¹H NMR Spectral Data of Diethyl Glutaconate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|------------------------|--------------|--------------------------|-------------|-----------------------------------|
| ~5.86 | dt | 15.6, 1.4 | 1H | H-2 |
| ~6.91 | dt | 15.6, 7.0 | 1H | H-3 |
| ~3.23 | dd | 7.0, 1.4 | 2H | H-4 |
| ~4.18 | q | 7.1 | 4H | -OCH ₂ CH ₃ |
| ~1.27 | t | 7.1 | 6H | -OCH ₂ CH ₃ |

Solvent: CDCl₃. Instrument: 400 MHz NMR Spectrometer.

Table 2: ¹³C NMR Spectral Data of Diethyl Glutaconate

| Chemical Shift (δ) ppm | Assignment |
|------------------------|-----------------------------------|
| 165.9 | C-1 |
| 123.6 | C-2 |
| 143.8 | C-3 |
| 35.8 | C-4 |
| 170.8 | C-5 |
| 60.7 | -OCH ₂ CH ₃ |
| 14.2 | -OCH ₂ CH ₃ |

Solvent: CDCl₃. Instrument: 100 MHz NMR Spectrometer.

Table 3: IR Spectral Data of Diethyl Glutaconate

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------|
| ~2982 | Medium | C-H stretch (alkane) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1658 | Medium | C=C stretch (alkene) |
| ~1250, ~1170 | Strong | C-O stretch (ester) |

Sample Preparation: Thin film.

Table 4: Mass Spectrometry Data of Diethyl Glutaconate[1]

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|-------------------------|
| 186 | 5 | $[M]^+$ (Molecular Ion) |
| 141 | 100 | $[M - OCH_2CH_3]^+$ |
| 113 | 45 | $[M - COOCH_2CH_3]^+$ |
| 85 | 50 | $[C_4H_5O_2]^+$ |
| 67 | 30 | $[C_5H_7]^+$ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of **diethyl glutaconate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for the structural elucidation of **diethyl glutaconate**.

Materials:

- High-resolution NMR spectrometer (e.g., 400 MHz)
- 5 mm NMR tubes
- Deuterated chloroform ($CDCl_3$)
- **Diethyl glutaconate** sample
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **diethyl glutaconate** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Data Acquisition:
 - Set the appropriate spectral width and acquisition time.
 - Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
 - Process the raw data by applying a Fourier transform, phasing, and baseline correction.
 - Reference the spectrum to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- ^{13}C NMR Data Acquisition:
 - Switch the spectrometer's nucleus to ^{13}C .
 - Set a wider spectral width appropriate for carbon nuclei.
 - Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR for adequate signal-to-noise.
 - Process the data similarly to the ^1H spectrum.
 - Reference the spectrum to the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **diethyl glutaconate**.

Materials:

- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- **Diethyl glutaconate** sample
- Volatile solvent for cleaning (e.g., acetone or isopropanol)

Procedure (Thin Film Method):

- Sample Application: Place a drop of neat **diethyl glutaconate** onto the surface of a clean, dry salt plate.
- Film Formation: Place a second salt plate on top of the first and gently press to form a thin, uniform liquid film between the plates.
- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty beam path.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **diethyl glutaconate**.

Materials:

- Mass spectrometer with an Electron Ionization (EI) source

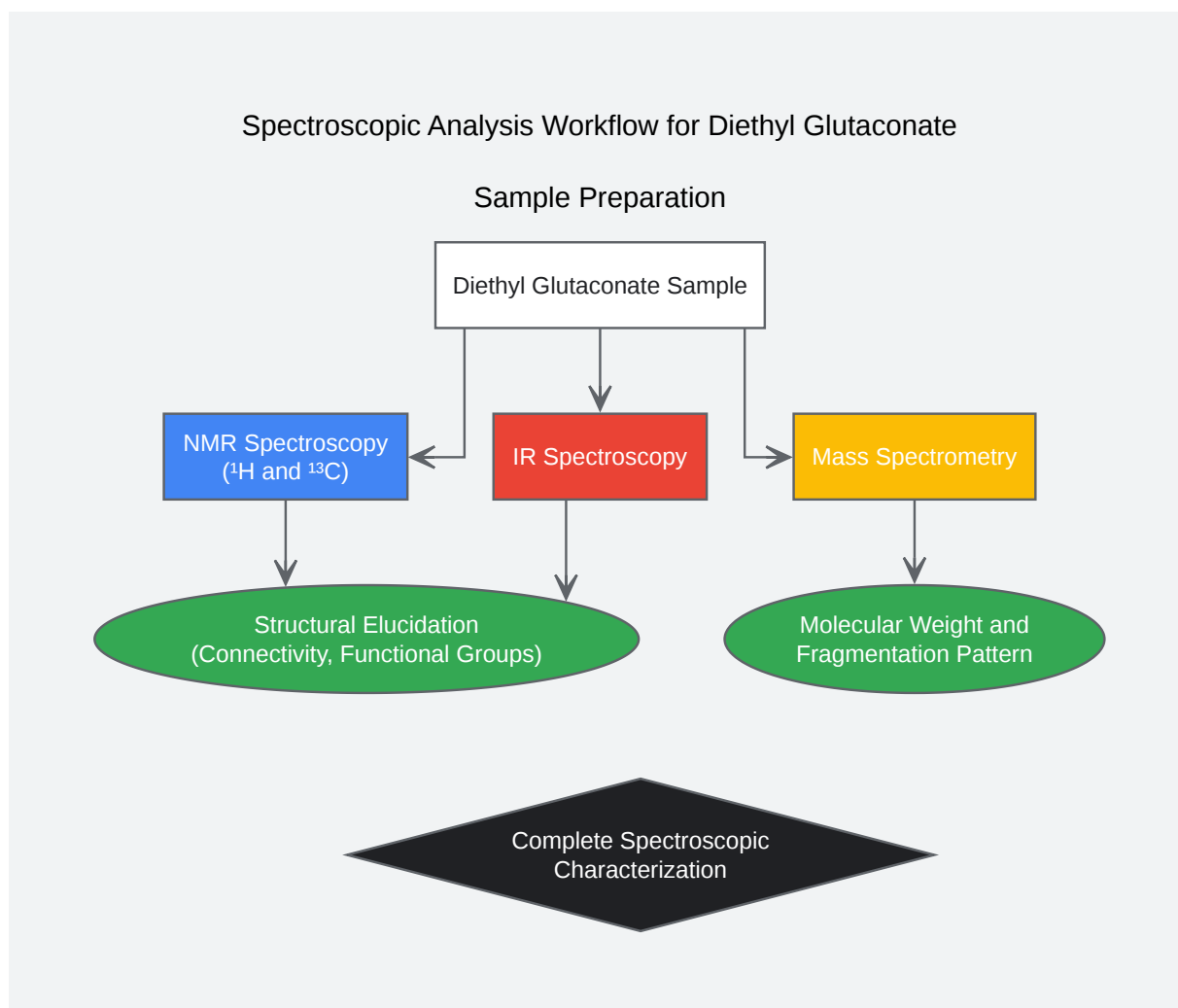
- Gas chromatograph (GC) for sample introduction (optional but common)
- **Diethyl glutaconate** sample
- Volatile solvent (e.g., dichloromethane or methanol)

Procedure:

- Sample Preparation: Prepare a dilute solution of **diethyl glutaconate** in a volatile solvent.
- Sample Introduction: Introduce the sample into the ion source. For a volatile liquid like **diethyl glutaconate**, this is often done via direct injection or through a GC inlet.
- Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the EI source to generate positively charged ions.
- Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and record their abundance at each m/z value to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **diethyl glutaconate**.



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Caption: Logical workflow for the spectroscopic analysis of **diethyl glutaconate**.

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